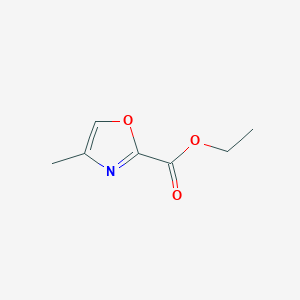

Ethyl 4-methyloxazole-2-carboxylate

Description

Ethyl 4-methyloxazole-2-carboxylate (CAS: 90892-99-2) is a heterocyclic organic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . It is a liquid under standard conditions and is typically available at a purity of 96% . The compound features a methyl group at the 4-position and an ethyl carboxylate ester at the 2-position of the oxazole ring. Its structural simplicity and functional group arrangement make it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJGDDAPYCFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60523245 | |

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90892-99-2 | |

| Record name | Ethyl 4-methyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60523245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-methyloxazole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of ethyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization in the presence of a base . The reaction typically requires heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of ethyl 4-methyloxazole-2-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-methyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Properties

Ethyl 4-methyloxazole-2-carboxylate has been investigated for its antimicrobial properties. Research indicates that oxazole derivatives exhibit significant antibacterial activity against a range of pathogens. A study demonstrated that the compound could inhibit the growth of specific Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

1.2 Anticancer Activity

The compound's structural similarity to known anticancer agents has led to studies focusing on its potential as an anticancer drug. In vitro assays have shown that ethyl 4-methyloxazole-2-carboxylate can induce apoptosis in cancer cell lines, suggesting it may act through mechanisms similar to those of existing chemotherapeutics . Further research is necessary to elucidate its mechanism of action and optimize its efficacy.

Agrochemical Applications

2.1 Herbicidal Activity

Recent studies have explored the use of ethyl 4-methyloxazole-2-carboxylate as a herbicide. Its ability to inhibit specific enzymatic pathways in plants suggests that it could be effective against various weed species. Field trials have indicated promising results in controlling weed growth without adversely affecting crop yields .

2.2 Insecticidal Properties

The compound has also been evaluated for insecticidal properties. Laboratory tests revealed that it can effectively repel certain insect pests, providing a potential alternative to conventional pesticides. This is particularly relevant in the context of developing environmentally friendly agricultural practices .

Synthetic Methodologies

3.1 Synthesis of Bioactive Molecules

Ethyl 4-methyloxazole-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals, showcasing its versatility in organic synthesis .

3.2 Reaction Mechanisms

The compound can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are critical for synthesizing complex molecules. Understanding these reaction mechanisms aids chemists in designing more efficient synthetic pathways .

Data Summary Table

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested ethyl 4-methyloxazole-2-carboxylate against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Herbicidal Application

In agricultural trials, ethyl 4-methyloxazole-2-carboxylate was applied to fields infested with resistant weed species. The results showed a significant reduction in weed biomass while maintaining crop health, highlighting its effectiveness as a selective herbicide .

Mécanisme D'action

The mechanism of action of ethyl 4-methyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazole Derivatives

Ethyl 4-methyloxazole-2-carboxylate belongs to a broader class of substituted oxazole carboxylates. Below is a detailed comparison with structurally analogous compounds:

Structural Isomers and Positional Variants

Ethyl 4-methyloxazole-5-carboxylate (CAS: 20485-39-6)

- Molecular Formula: C₇H₉NO₃ (identical to the target compound).

- Key Differences: The carboxylate group is at the 5-position instead of the 2-position.

- Purity : 98% .

Ethyl 3-methyl-1,2-oxazole-5-carboxylate (CAS: 63366-79-0)

- Molecular Formula: C₇H₉NO₃.

- Key Differences : The methyl group is at the 3-position, and the oxazole ring is fused with a 1,2-oxazole system. This structural variation may influence steric hindrance and solubility.

- Purity : 98% .

Ethyl-4-methyl-3,5-oxazolecarboxylate (CAS: 10200-43-8)

Functional Group Variants

Ethyl 2-aminothiazole-4-carboxylate

- Molecular Formula : C₆H₈N₂O₂S.

- Key Differences: Replaces the oxazole oxygen with sulfur (thiazole ring) and introduces an amino group. This enhances hydrogen-bonding capacity and alters electronic properties, making it more suitable for coordination chemistry or bioactive molecule synthesis .

Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS: 40699-38-5)

Comparative Data Table

Key Research Findings

- Reactivity: Ethyl 4-methyloxazole-2-carboxylate’s electron-deficient oxazole ring facilitates electrophilic substitutions at the 5-position, whereas methyl groups at the 4-position provide steric stabilization . In contrast, thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) exhibit enhanced nucleophilic reactivity due to sulfur’s polarizability .

- Stability : Oxadiazole derivatives (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) demonstrate superior thermal stability compared to oxazoles, attributed to their conjugated nitrogen-rich systems .

- Synthetic Utility : The liquid state of Ethyl 4-methyloxazole-2-carboxylate simplifies its handling in flow chemistry, unlike solid analogs such as Ethyl-4-methyl-3,5-oxazolecarboxylate .

Activité Biologique

Ethyl 4-methyloxazole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

Ethyl 4-methyloxazole-2-carboxylate is characterized by its oxazole ring structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 155.15 g/mol. The compound features an ethyl ester functional group attached to a methyloxazole ring, enhancing its lipophilicity and potential bioavailability in pharmaceutical applications.

The biological activity of ethyl 4-methyloxazole-2-carboxylate is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, contributing to its pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in microbial growth, suggesting potential antimicrobial properties.

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs) which play a crucial role in cancer cell regulation .

Antimicrobial Properties

Ethyl 4-methyloxazole-2-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-methyloxazole-2-carboxylate. For instance:

- Cell Line Studies : In tests involving the MCF-7 breast cancer cell line, the compound exhibited dose-dependent cytotoxicity, with significant inhibition rates observed at higher concentrations. The IC50 value was reported at approximately 25 µM after 48 hours of treatment .

| Concentration (µM) | % Cell Inhibition |

|---|---|

| 0.78 | 10% |

| 1.56 | 20% |

| 3.12 | 30% |

| 6.25 | 40% |

| 12.5 | 60% |

| 25 | 80% |

| 50 | 90% |

This data underscores the potential for ethyl 4-methyloxazole-2-carboxylate to serve as a basis for developing new anticancer therapies.

Case Studies

- Study on Anticancer Activity : A study evaluated various fractions extracted from Arisaema flavum which included ethyl 4-methyloxazole-2-carboxylate as one of the active compounds. The study reported significant anticancer activity against MCF-7 cells, demonstrating the compound's potential therapeutic applications in oncology .

- HDAC Inhibition : Another investigation focused on the inhibitory effects of isoxazole derivatives on HDACs, revealing that compounds structurally related to ethyl 4-methyloxazole-2-carboxylate exhibited promising results as HDAC inhibitors, suggesting their role in epigenetic regulation within cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.